8-(1-Azepanyl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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Description
8-(1-Azepanyl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
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Biological Activity
8-(1-Azepanyl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione (CAS: 477333-77-0) is a compound that belongs to the purine derivatives class. This article explores its biological activity, including pharmacological effects, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C21H27N5O2
- Molecular Weight : 365.48 g/mol
- CAS Number : 477333-77-0
- Chemical Structure : The compound features a purine core with various substituents that influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Studies suggest that it may act as an antagonist or modulator at certain neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies show that it may have antidepressant-like effects in animal models by modulating serotonin receptors .
- Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines in vitro .
- Neuroprotective Effects : There is evidence suggesting neuroprotective properties against oxidative stress-induced neuronal damage .
Case Studies and Research Findings
- Study on Antidepressant Effects :
- Anti-inflammatory Research :
- Neuroprotection Study :
Data Table of Biological Activities
Properties
CAS No. |
477333-77-0 |
---|---|
Molecular Formula |
C21H27N5O2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
8-(azepan-1-yl)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C21H27N5O2/c1-15-8-10-16(11-9-15)14-26-17-18(23(2)21(28)24(3)19(17)27)22-20(26)25-12-6-4-5-7-13-25/h8-11H,4-7,12-14H2,1-3H3 |
InChI Key |
GWMSRCVMTDOXNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCCCCC4)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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